

Application Notes and Protocols: Research-Scale Synthesis of MRTX849 (Adagrasib)

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Compound of Interest		
Compound Name:	MRTX849 acid	
Cat. No.:	B10857796	Get Quote

Introduction

MRTX849, also known as adagrasib, is a potent, highly selective, and orally bioavailable small-molecule inhibitor that covalently targets the KRAS G12C mutation.[1][2] This specific mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] Adagrasib functions by irreversibly binding to the cysteine-12 residue of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][5] This action inhibits downstream signaling through critical pathways like the MAPK and PI3K pathways, thereby suppressing tumor cell proliferation and growth.[6]

These application notes provide a detailed protocol for the research-scale synthesis of MRTX849, based on a recently developed concise, transition-metal-free, and chromatography-free five-step process.[4][7] This efficient route improves upon earlier commercial syntheses by avoiding palladium catalysis and complex protecting group manipulations, resulting in a higher overall yield.[7][8]

Mechanism of Action and Signaling Pathway

The KRAS protein is a GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways responsible for cell growth, differentiation, and survival.[9] The G12C mutation impairs the protein's ability to hydrolyze GTP, causing it to be constitutively active, which leads to uncontrolled cell proliferation.[1][5]

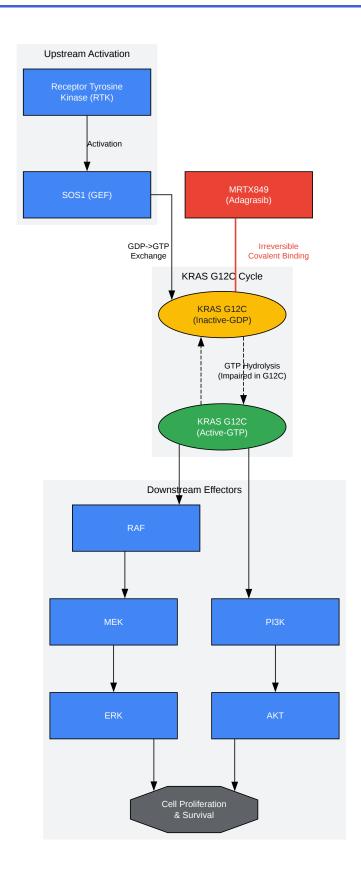


Methodological & Application

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MRTX849 is designed to specifically target the GDP-bound state of the KRAS G12C mutant. It forms an irreversible covalent bond with the mutant cysteine residue, preventing the protein from cycling to its active state and thereby blocking downstream oncogenic signaling.[1][10]





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Caption: KRAS G12C signaling pathway and the inhibitory action of MRTX849.



MRTX849 (Adagrasib) Synthesis Protocol

This protocol outlines a five-step, chromatography-free synthesis of adagrasib with a reported overall yield of 45%.[4][7] The synthesis relies on two sequential SNAr reactions to introduce the key chiral building blocks to the central tetrahydropyridopyrimidine core.[3]



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Caption: High-level workflow for the 5-step synthesis of MRTX849.

Step 1: Preparation of Ketoester Intermediate

The synthesis begins with the preparation of the core ketoester intermediate via a base-mediated intramolecular Dieckmann condensation.[4]

- Reaction: Intramolecular Dieckmann condensation of a bis-ester precursor.
- Reagents: Bis-ester precursor, a suitable base (e.g., sodium ethoxide).
- Protocol:
 - Dissolve the bis-ester precursor in an appropriate anhydrous solvent (e.g., toluene or THF).
 - Add the base portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
 - Stir the reaction mixture for the required duration until TLC or LC-MS indicates the consumption of starting material.
 - Quench the reaction with an acidic solution (e.g., dilute HCl).
 - Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ketoester.



Step 2: Formation of the Tetrahydropyridopyrimidine Core

The ketoester is condensed with a thiourea derivative to form the central sulfide intermediate.

- · Reaction: Condensation and cyclization.
- Reagents: Ketoester intermediate, substituted thiourea.
- Protocol:
 - Combine the ketoester and thiourea derivative in a suitable solvent (e.g., ethanol).
 - Heat the mixture to reflux and monitor the reaction progress.
 - Upon completion, cool the reaction mixture to allow for the precipitation of the product.
 - Filter the solid, wash with cold solvent, and dry under vacuum to obtain the sulfide intermediate.

Step 3: Oxidation of the Sulfide Intermediate

A robust, transition-metal-free oxidation converts the sulfide to a sulfone, which acts as a leaving group for the subsequent SNAr reactions.[3][7]

- · Reaction: Sulfide to sulfone oxidation.
- Reagents: Sulfide intermediate, Hydrogen peroxide (H₂O₂), Potassium phosphate (K₃PO₄).
- Protocol:
 - Suspend the sulfide intermediate in an acetonitrile-water mixture.
 - Cool the mixture to approximately 10 °C.
 - Add K₃PO₄ followed by the slow addition of H₂O₂ (2.5 equivalents).
 - Stir the reaction at 10 °C until completion.



- Quench the reaction with an acidic solution, which facilitates the direct crystallization of the desired sulfone product.
- Filter, wash, and dry the product.

Step 4: First SNAr Reaction - Prolinol Installation

The first key chiral building block, N-methyl prolinol, is introduced via a nucleophilic aromatic substitution reaction.

- Reaction: SNAr displacement of the sulfone group.
- Reagents: Sulfone intermediate, (S)-1-methylpyrrolidin-2-yl)methanol, Sodium tert-amoxide (NaOt-Am).
- Protocol:
 - Dissolve the sulfone intermediate and the prolinol derivative in an appropriate anhydrous solvent.
 - Add NaOt-Am (2.5 equivalents) as the base.
 - Stir the reaction at the designated temperature until the starting material is consumed.
 - Perform an aqueous workup to isolate the crude product, which is carried forward to the next step.

Step 5: Second SNAr and Final Acrylamide Coupling

The final steps involve the introduction of the chiral piperazine moiety via a second SNAr reaction, followed by coupling with the 2-fluoroacrylate "warhead".[3]

- Reaction: SNAr followed by amide bond formation.
- Reagents: Intermediate from Step 4, chiral piperazine derivative, a suitable base, and sodium 2-fluoroacrylate with a coupling agent (e.g., T₃P).
- Protocol:



- Combine the intermediate from Step 4 with the chiral piperazine in a solvent and add a base to facilitate the SNAr reaction.
- After workup, the resulting amine is coupled with sodium 2-fluoroacrylate using a peptide coupling agent.
- Upon completion, the final product, adagrasib, is isolated via crystallization. The chromatography-free nature of this synthesis allows for high purity of the final compound.
 [4]

Quantitative Data Summary

The reported five-step synthesis is highly efficient, obviating the need for chromatography and significantly improving upon previous routes.[7][11]

Step	Reaction Type	Key Reagents	Reported Yield
1-2	Dieckmann & Thiol Condensation	Bis-ester, Thiourea	~60% (over 3 steps for ketoester)
3	Sulfide Oxidation	H2O2, K3PO4	94%
4	First SNAr	(S)-prolinol, NaOt-Am	High Yield (not specified)
5	Second SNAr & Coupling	Chiral piperazine, T₃P	High Yield (not specified)
Overall	Total Synthesis	-	~45%

Note: Step-wise yields for steps 4 and 5 are not explicitly detailed in the referenced abstracts but contribute to the high overall yield. The 60% is for the initial formation of the ketoester starting material.[4]

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